2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine

Descripción

Chemical Classification and Nomenclature

This compound belongs to the pyrimidine class of heterocyclic compounds, specifically categorized as an aminopyrimidine derivative. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the pyrimidine ring serves as the parent structure with substitutions at the 2-position (chlorine) and 4-position (aniline group). The compound's complete chemical identification includes the Chemical Abstracts Service number 260045-66-7 and the MDL number MFCD11505047.

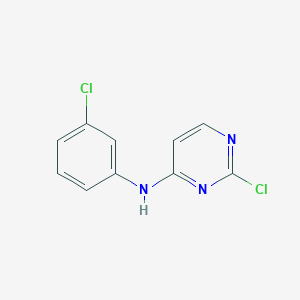

The molecular structure consists of a six-membered pyrimidine ring system containing two nitrogen atoms at positions 1 and 3, which classifies it among the diazines family of heterocycles. The substitution pattern demonstrates a chloro substituent at the 2-position of the pyrimidine ring and an N-(3-chlorophenyl)amino group at the 4-position. This specific arrangement of functional groups creates a compound with distinctive electronic and steric properties that influence its chemical reactivity and biological activity potential.

The compound's simplified molecular-input line-entry system representation is C1=CC(=CC(=C1)Cl)NC2=NC(=NC=C2)Cl, which precisely describes the connectivity between atoms. This notation system demonstrates the direct linkage between the 3-chloroaniline moiety and the 2-chloropyrimidine core through an amino bridge, creating a conjugated system that extends across both aromatic rings.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 260045-66-7 | |

| Molecular Formula | C₁₀H₇Cl₂N₃ | |

| Molecular Weight | 240.09 g/mol | |

| MDL Number | MFCD11505047 | |

| Purity Specification | ≥95-98% |

Historical Context in Heterocyclic Chemistry

The development of pyrimidine chemistry traces its origins to the pioneering work of Adolf Pinner in 1884, who coined the term "pyrimidine" from a combination of the words pyridine and amidine due to structural similarities between these compounds. This foundational nomenclature established the conceptual framework for understanding six-membered heterocyclic systems containing two nitrogen atoms. The systematic study of pyrimidines expanded significantly following Gabriel and Colman's successful preparation of the parent pyrimidine compound in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution of aminopyrimidine chemistry emerged from early investigations into nucleobase analogs and their synthetic applications. The recognition that pyrimidine derivatives such as cytosine, thymine, and uracil serve as fundamental building blocks of nucleic acids sparked intensive research into modified pyrimidine structures throughout the twentieth century. This biological significance provided the impetus for developing synthetic methodologies capable of introducing various substituents onto the pyrimidine framework, including halogenated derivatives and amino-substituted analogs.

The specific development of chlorinated aminopyrimidines like this compound represents the convergence of heterocyclic synthetic methodology with medicinal chemistry objectives. The introduction of chlorine substituents onto pyrimidine rings became recognized as a valuable strategy for modulating biological activity and improving pharmacological properties. The strategic placement of chlorine atoms at specific positions allows for fine-tuning of electronic properties while providing handles for further synthetic elaboration through nucleophilic substitution reactions.

Contemporary synthetic approaches to such compounds have benefited from advances in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methodologies. These modern techniques have enabled the efficient construction of complex aminopyrimidine derivatives with precise control over substitution patterns, facilitating the exploration of structure-activity relationships in biological systems.

Significance in Pyrimidine Chemistry Research

This compound occupies a prominent position in contemporary pyrimidine chemistry research due to its versatile reactivity profile and potential for structural modification. The compound serves as an important synthetic intermediate in the preparation of more complex heterocyclic systems, particularly those designed for biological evaluation. The presence of two chlorine substituents provides distinct reactivity sites that can be selectively manipulated under appropriate reaction conditions, enabling the construction of diverse molecular architectures.

The research significance of this compound extends to its role in structure-activity relationship studies within medicinal chemistry programs. The systematic variation of substituents on the pyrimidine core, exemplified by compounds like this compound, allows researchers to probe the effects of electronic and steric modifications on biological activity. This approach has proven particularly valuable in the development of enzyme inhibitors and receptor modulators where precise molecular recognition is required.

Current research applications include investigations into the compound's utility as a building block for kinase inhibitors and other therapeutic targets. The pyrimidine scaffold has demonstrated exceptional versatility in medicinal chemistry applications, with numerous approved drugs containing this heterocyclic core. The specific substitution pattern present in this compound provides a framework for exploring novel binding interactions with protein targets through hydrogen bonding, hydrophobic interactions, and halogen bonding mechanisms.

The compound's research importance is further highlighted by its availability from multiple commercial suppliers, indicating sustained demand from the research community. This widespread availability facilitates collaborative research efforts and enables rapid screening in chemical biology applications. The high purity specifications typically associated with this compound (ranging from 95-98%) reflect the stringent requirements of modern pharmaceutical research.

Research Importance in Medicinal Chemistry

The medicinal chemistry significance of this compound stems from its structural features that are commonly associated with bioactive compounds. The pyrimidine core represents one of the most privileged scaffolds in pharmaceutical research, appearing in numerous marketed drugs across diverse therapeutic areas. The specific substitution pattern of this compound provides multiple vectors for optimization in drug development programs, including the potential for halogen bonding interactions that can enhance target selectivity and binding affinity.

Research investigations have demonstrated that pyrimidine-4-carboxamide derivatives, structurally related to this compound, exhibit significant inhibitory activity against various enzyme targets. These studies have revealed that strategic placement of chloro substituents can dramatically influence potency and selectivity profiles. The development of compounds like LEI-401, a potent N-acylphosphatidylethanolamine phospholipase D inhibitor with a pyrimidine core, illustrates the potential for achieving high-affinity target engagement through careful structural optimization.

The compound's importance in medicinal chemistry research is further emphasized by its role in exploring novel chemical space for drug discovery. The dichlorinated substitution pattern provides opportunities for investigating halogen bonding interactions, which have emerged as important non-covalent interactions in protein-ligand recognition. The 3-chlorophenyl substituent offers additional opportunities for structure-activity relationship exploration through modifications of the aromatic ring system.

Contemporary medicinal chemistry research has increasingly focused on the development of heterocyclic compounds that can engage multiple binding sites within target proteins. The structural complexity of this compound positions it as an excellent starting point for such investigations, particularly in areas where selectivity between related enzyme targets is crucial. The compound's availability as a research chemical with high purity specifications enables systematic investigation of its potential therapeutic applications across multiple disease areas.

Propiedades

IUPAC Name |

2-chloro-N-(3-chlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNMIOTYEQOALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-chloroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 3-chloroaniline attacks the 2-chloropyrimidine, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Common Synthesis Methods

- Nucleophilic Substitution : Utilizes the reactive chlorinated positions on the pyrimidine ring to introduce nucleophiles.

- Electrophilic Aromatic Substitution : Involves reactions at the aromatic ring, which can modify the biological activity of the compound.

Pharmaceutical Development

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine serves as an important precursor in synthesizing novel drugs aimed at treating conditions such as:

- Cancer : It has been investigated for its potential to inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Inflammatory Diseases : The compound exhibits anti-inflammatory properties, making it a candidate for developing treatments for conditions like arthritis and other inflammatory disorders .

Research indicates that pyrimidine derivatives, including this compound, possess various biological activities:

- Antimicrobial : Exhibits activity against certain bacterial strains.

- Analgesic : Demonstrates pain-relieving properties.

- Antioxidant : Helps in reducing oxidative stress within biological systems .

Structure–Activity Relationship (SAR)

Studies have shown that modifications to the pyrimidine structure significantly influence its biological activity. For instance, specific substitutions can enhance anti-inflammatory effects or improve binding affinity to target enzymes involved in inflammatory processes .

Comparative Analysis of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | 0.04 ± 0.02 | |

| Diclofenac | Anti-inflammatory | 0.04 ± 0.01 | |

| Celecoxib | COX-2 Inhibitor | 0.04 ± 0.01 |

Structural Similarities with Other Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-Chloro-6-(trifluoromethyl)quinazoline | 0.93 | Contains trifluoromethyl group |

| 4-Chloro-5-(trifluoromethyl)quinazoline | 0.89 | Similar halogenation pattern |

| 4-(4-Chlorophenyl)pyrimidin-2-amine | 0.64 | Similar biological activity |

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory potential of various pyrimidine derivatives, compounds similar to this compound were evaluated for their inhibitory effects on COX enzymes. Results indicated that derivatives showed significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

Case Study 2: Cancer Research

Another study focused on the synthesis of pyrimidine derivatives for cancer treatment revealed that modifications to the chlorinated phenyl group enhanced cytotoxicity against specific cancer cell lines. The research emphasized the importance of structural variations in optimizing therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

PROTAC Derivatives (CPR3 and CPR4)

- Compound : 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CPR3/CPR4)

- Key Features : Substitution of the 3-chlorophenyl group with a methylpyrazole moiety.

- Activity : Demonstrates dual degradation of Src and IGF-1R proteins in MCF7 (breast cancer) and A549 (lung cancer) cells at 5 μM concentration .

- Advantage : Enhanced proteasomal targeting due to the pyrazole group, which facilitates E3 ligase recruitment .

Nitrophenoxy-Substituted Analogs

- Compound: 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)-6-(3-nitrophenoxy)pyrimidin-4-amine

- Key Features: Addition of a 3-nitrophenoxy group at position 4.

- Activity : Acts as a small-molecule inhibitor in anticancer drug discovery, likely targeting DNA repair pathways .

- Limitation : The nitro group may increase cytotoxicity but reduce aqueous solubility .

Thienopyrimidine Derivatives

- Compound: 2-Chloro-N-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4-amine

- Key Features: Replacement of the pyrimidine core with a thieno[3,2-d]pyrimidine scaffold and a trifluoromethylbenzyl group.

- Activity : Improved binding to kinases due to the electron-deficient trifluoromethyl group, enhancing selectivity .

- ADMET Profile : Higher lipophilicity (predicted logP >3) may affect metabolic stability .

Pyrazole-Substituted Derivatives

- Compound : 2-Chloro-N-(1H-pyrazol-4-yl)pyrimidin-4-amine

- Key Features : Substitution with a pyrazole ring at the 4-position.

- Application : Intermediate in synthesizing kinase inhibitors; pyrazole enhances hydrogen-bonding interactions .

Physicochemical Properties

*Estimated based on structural analogs. †Calculated from molecular formula in .

Actividad Biológica

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine, with the CAS number 260045-66-7, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrimidine core substituted with chlorine and phenyl groups, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer properties : Studies have shown that this compound can inhibit the growth of certain cancer cell lines.

- Antimicrobial effects : It has demonstrated activity against various bacterial strains.

- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. For instance, it has been tested against several cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myelogenous leukemia).

Case Study: Cytotoxicity Assays

In a recent study, the cytotoxic effects of this compound were evaluated using MTT assays. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25.5 | Induction of apoptosis |

| K562 | 30.1 | Cell cycle arrest at G2/M phase |

| AGS (gastric) | 53.02 | Necrosis via mitochondrial dysfunction |

The compound's ability to induce apoptosis in HeLa cells suggests a potential mechanism for its anticancer activity, possibly through the activation of caspases and subsequent DNA fragmentation.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 32 | 64 |

These results indicate that the compound possesses significant antibacterial properties, particularly against gram-positive bacteria.

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in nucleotide synthesis or DNA replication.

- Cell Cycle Interference : The compound can disrupt normal cell cycle progression, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine, and how can reaction efficiency be optimized?

- Methodology : A common approach involves nucleophilic aromatic substitution, where 2,4-dichloropyrimidine reacts with 3-chloroaniline under reflux in a polar aprotic solvent (e.g., DMF or THF). Catalytic bases like K₂CO₃ enhance reactivity . For optimization, adjust stoichiometry (e.g., 1.2 equivalents of 3-chloroaniline) and temperature (80–100°C). Monitor reaction progress via TLC or HPLC. Evidence from analogous pyrimidin-4-amine syntheses suggests that microwave-assisted methods reduce reaction times by 30–50% .

Q. How should structural characterization be performed to confirm the identity of the compound?

- Methodology :

- NMR : Use ¹H and ¹³C NMR to verify substitution patterns. The pyrimidine ring protons (C4-amine) typically resonate at δ 8.2–8.5 ppm, while aromatic protons from the 3-chlorophenyl group appear at δ 7.2–7.6 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z 254.0 ([M+H]⁺, calculated for C₁₀H₇Cl₂N₃).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in methanol/chloroform. Intramolecular N–H⋯N hydrogen bonding (2.1–2.3 Å) and dihedral angles between aromatic planes (e.g., 12–15°) are critical validation parameters .

Q. What solvents and conditions are suitable for recrystallization to achieve high purity?

- Methodology : Ethanol-water mixtures (7:3 v/v) are ideal due to the compound’s moderate solubility. Heat the mixture to 60°C, filter hot to remove insoluble impurities, and cool to 4°C for crystallization. Purity >98% is achievable, as demonstrated for structurally similar N-(4-chlorophenyl)pyrimidin-4-amine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate charge distribution on the pyrimidine ring. The C2 position typically has a higher positive charge (≈+0.35 e), making it more susceptible to nucleophilic attack. Transition-state modeling (e.g., IRC calculations) can identify energy barriers for substituent replacement, aiding in solvent/base selection .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that might interfere with assays. For instance, dechlorination or oxidation byproducts could explain reduced efficacy in certain studies .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced pharmacological properties?

- Methodology :

- Substituent Effects : Replace the C2-chloro group with electron-withdrawing groups (e.g., CF₃) to increase electrophilicity. Analogous compounds like 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine show improved binding to kinase targets .

- Bioisosteric Replacement : Substitute the 3-chlorophenyl group with a morpholinopropyl moiety (as in CAS 381687-57-6 derivatives) to enhance solubility without sacrificing potency .

Q. What experimental and computational approaches validate the compound’s potential as a kinase inhibitor?

- Methodology :

- Kinase Assays : Test against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays. Compare inhibition profiles to known inhibitors like LY2784544 .

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets. Key interactions include hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) and hydrophobic contacts with the 3-chlorophenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.